molecular formula C27H55N2NaO10S2 B14439225 1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt CAS No. 73791-62-5

1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt

Cat. No.: B14439225
CAS No.: 73791-62-5
M. Wt: 654.9 g/mol
InChI Key: HUYSJTOEPQIWCM-BGNBUWATSA-M
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Description

1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt is a complex quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the quaternization of a tertiary amine with a suitable alkylating agent. The process begins with the reaction of 1-propanaminium with 2-hydroxyethyl groups, followed by the introduction of a sulfo group. The final step involves the methylation of the sulfate salt to form the monosodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing by-products. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfo group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfo group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds. These products have various applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt has several scientific research applications:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The compound exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by the quaternary ammonium group, which can form electrostatic interactions with negatively charged molecules. The sulfo group enhances the compound’s solubility in water, making it effective in various aqueous environments. The molecular targets and pathways involved include cell membranes and proteins, where the compound can alter membrane permeability and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, acetate (salt)
  • N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium

Uniqueness

1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt is unique due to its specific combination of functional groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring interaction with both hydrophilic and hydrophobic substances. Its sulfo group also provides enhanced solubility in water compared to similar compounds.

Properties

CAS No.

73791-62-5

Molecular Formula

C27H55N2NaO10S2

Molecular Weight

654.9 g/mol

IUPAC Name

sodium;2-hydroxy-3-[2-hydroxyethyl-methyl-[2-[[(E)-octadec-9-enoyl]amino]ethyl]azaniumyl]propane-1-sulfonate;methyl sulfate

InChI

InChI=1S/C26H52N2O6S.CH4O4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(31)27-19-20-28(2,21-22-29)23-25(30)24-35(32,33)34;1-5-6(2,3)4;/h10-11,25,29-30H,3-9,12-24H2,1-2H3,(H-,27,31,32,33,34);1H3,(H,2,3,4);/q;;+1/p-1/b11-10+;;

InChI Key

HUYSJTOEPQIWCM-BGNBUWATSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC[N+](C)(CCO)CC(CS(=O)(=O)[O-])O.COS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCO)CC(CS(=O)(=O)[O-])O.COS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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